molecular formula C11H12ClNO2 B13142378 1-Naphthalenecarboxylic acid, 1-amino-5-chloro-1,2,3,4-tetrahydro-

1-Naphthalenecarboxylic acid, 1-amino-5-chloro-1,2,3,4-tetrahydro-

Cat. No.: B13142378
M. Wt: 225.67 g/mol
InChI Key: BJHOGOCBKJGOAS-UHFFFAOYSA-N
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Description

1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a carboxylic acid group, an amino group, and a chlorine atom. The tetrahydro configuration indicates that the naphthalene ring is partially saturated, adding to its chemical versatility.

Preparation Methods

The synthesis of 1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to yield the desired product .

Chemical Reactions Analysis

1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydronaphthalenes.

    Substitution: The amino and chloro groups on the naphthalene ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces fully saturated naphthalene derivatives.

Scientific Research Applications

1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound’s amino and chloro groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- can be compared with other similar compounds, such as:

The uniqueness of 1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

1-amino-5-chloro-3,4-dihydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C11H12ClNO2/c12-9-5-1-4-8-7(9)3-2-6-11(8,13)10(14)15/h1,4-5H,2-3,6,13H2,(H,14,15)

InChI Key

BJHOGOCBKJGOAS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2Cl)C(C1)(C(=O)O)N

Origin of Product

United States

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